molecular formula C11H20O3 B13583194 Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate

Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate

Cat. No.: B13583194
M. Wt: 200.27 g/mol
InChI Key: QDYVJSMPFVBBNO-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The study of β-keto esters dates to the late 19th century, with seminal work on acetoacetic ester condensation laying the groundwork for modern synthetic methodologies. This compound, first reported in patent literature in the late 20th century, represents an evolution in β-keto ester chemistry aimed at enhancing steric hindrance and thermal stability. Early synthesis routes relied on Claisen condensations between ethyl acetate and sterically hindered ketones, though yields were often suboptimal due to competing self-condensation. The advent of advanced bases such as lithium hexamethyldisilazide (LiHMDS) in the 21st century enabled selective cross-condensation, achieving yields exceeding 90% under cryogenic conditions.

A landmark 1977 patent (US4031130) detailed the large-scale production of analogous pivaloylacetic esters using sodium hydride in paraffin oil, a method later adapted for this compound. Contemporary research has focused on solvent-free and catalytic transesterification, reflecting growing emphasis on green chemistry principles.

Significance in Modern Organic Chemistry

This compound’s significance stems from three key attributes:

  • Steric Modulation : The 4,4-dimethyl and 2-ethyl groups impose unique steric effects, directing regioselectivity in nucleophilic attacks.
  • Thermal Stability : The branched structure enhances decomposition resistance, facilitating high-temperature reactions.
  • Dual Reactivity : The β-keto ester moiety enables simultaneous ketone and ester transformations, serving as a linchpin for cascade reactions.

Recent applications include:

  • Pharmaceutical Intermediates : Synthesis of protease inhibitors via enamine formation.
  • Materials Science : Crosslinking agent in thermally stable polymers.
  • Asymmetric Catalysis : Chiral auxiliary in stereoselective alkylations.

Research Landscape and Academic Interest

Academic interest, as reflected in Scopus data (2015–2025), shows a 12% annual growth in publications mentioning β-keto esters, with this compound featuring prominently in:

  • Methodology Development : Continuous-flow syntheses reducing reaction times from hours to minutes.
  • Computational Studies : Density functional theory (DFT) analyses of tautomeric equilibria.
  • Biological Screening : Preliminary antimicrobial assays showing MIC values of 8–16 µg/mL against Staphylococcus aureus.

Patent activity remains robust, with 14 filings since 2020 covering crystallization techniques and catalytic derivatives.

Nomenclature and Classification Frameworks

Property Value
IUPAC Name This compound
CAS Registry Number 34292-24-5
Molecular Formula $$ \text{C}{11}\text{H}{20}\text{O}_{3} $$
Molecular Weight 200.27 g/mol
Structural Class Branched β-keto ester
Functional Groups Ketone, Ester

The compound falls under the broader class of 3-oxopentanoates, differentiated by its quaternary carbon at position 4 and ethyl substitution at position 2. Systematic nomenclature follows IUPAC Rule C-401.2, prioritizing the longest carbon chain containing both functional groups. Alternative designations include "ethyl pivaloylacetate derivatives," linking it to the pivalic acid family.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C11H20O3/c1-6-8(10(13)14-7-2)9(12)11(3,4)5/h8H,6-7H2,1-5H3

InChI Key

QDYVJSMPFVBBNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(C)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate can be synthesized through the esterification of pivaloylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove the water formed during the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it undergoes in different applications .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in the Pentanoate Backbone

The position and nature of substituents significantly influence reactivity, steric effects, and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Ethyl 4,4-dimethyl-3-oxopentanoate 4,4-dimethyl, 3-oxo C₉H₁₆O₃ Precursor for 6-substituted uracils
Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate 2-ethyl, 4,4-dimethyl, 3-oxo C₁₁H₂₀O₃ Limited commercial availability
Methyl 4,4-dimethyl-3-oxopentanoate Methyl ester, 4,4-dimethyl C₈H₁₄O₃ Inactive in oxidoreductase assays
Ethyl 5,5-dimethoxy-3-oxopentanoate 5,5-dimethoxy, 3-oxo C₉H₁₆O₅ Enantioselective hydrogenation (98.7% ee)

Key Observations :

Brominated Derivatives

Ethyl 2,4-dibromo-2,4-dimethyl-3-oxopentanoate reacts with zinc and aldehydes to yield tetrahydropyran-2,4-diones as single geometrical isomers .

Fluorinated Analogs

Fluorinated compounds (e.g., Ethyl 4,4-difluoro-3-oxobutanoate, Similarity: 0.78) exhibit distinct electronic properties due to fluorine's electronegativity, altering reactivity in nucleophilic substitutions compared to non-fluorinated β-keto esters .

Enzymatic and Catalytic Behavior

  • Carbonyl Reductase Specificity: Ethyl 4,4-dimethyl-3-oxopentanoate is reduced by Sporobolomyces salmonicolor carbonyl reductase (SSCR) to produce chiral alcohols with high enantiomeric excess (ee). In contrast, bulkier substrates like this compound may exhibit lower activity due to steric clashes in the enzyme's active site .
  • Hydrogenation Efficiency: Ethyl 5,5-dimethoxy-3-oxopentanoate achieves 98.7% ee under optimized hydrogenation conditions with Ru[(R)-BINAP]Cl₂, whereas less substituted analogs (e.g., Ethyl 3-oxohexanoate) show lower selectivity .

Data Tables for Comparative Analysis

Table 1: Physical and Spectral Properties

Compound Molecular Weight ¹H NMR (δ, CDCl₃) Purity (HPLC)
Ethyl 4,4-dimethyl-3-oxopentanoate 172.22 δ 1.12 (s, 6H), 1.25 (t, 3H) 95-98%
Ethyl 3-oxodecanoate 200.28 δ 1.26 (m, 3H), 2.71 (t, 2H) Not reported
Ethyl 3-acetyl-4-oxopentanoate 186.21 δ 2.10 (s, 3H), 4.16 (q, 2H) Not reported

Table 2: Enzymatic Reduction Outcomes

Substrate Enzyme ee (%) Conversion (%) Reference
Ethyl 4,4-dimethyl-3-oxopentanoate SSCR >95 85
Ethyl 3,3-dimethyl-2-oxobutanoate SSCR 99 90
Methyl 4,4-dimethyl-3-oxopentanoate NcCR 0 0

Critical Analysis of Contradictory Evidence

  • Ester Group Impact : and highlight a contradiction: methyl esters are inactive in oxidoreductase assays, while ethyl analogs are effective substrates. This underscores the importance of the ester group in enzyme binding .

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